(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

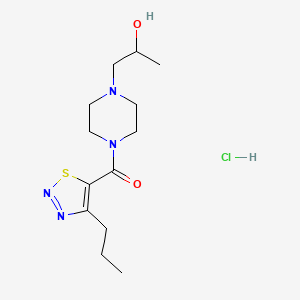

(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride: . This compound features a piperazine ring, a thiadiazole ring, and a hydroxypropyl group, making it a unique molecule with interesting properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole precursors. These precursors are then reacted under specific conditions to form the final product. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the yield.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substitution products where different functional groups are introduced.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Heat Shock Protein 90 Inhibition

- Compounds similar to (4-(2-hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride have been studied for their ability to inhibit heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein involved in the stabilization and folding of many client proteins, including those involved in cancer progression. Inhibitors of Hsp90 can induce apoptosis in cancer cells and have been evaluated for their potential as anticancer agents .

- Anticonvulsant Activity

- Antinociceptive Effects

Case Study 1: Hsp90 Inhibition

A series of compounds derived from the piperazine scaffold were synthesized and evaluated for their ability to inhibit Hsp90. One particular derivative showed significant inhibition with an IC50 value indicating moderate activity. The structure-activity relationship (SAR) studies suggested that modifications at the piperazine nitrogen could enhance binding affinity .

Case Study 2: Anticonvulsant Screening

In a study involving the maximal electroshock (MES) model and subcutaneous pentylenetetrazole (scPTZ) model, several analogs were screened for anticonvulsant activity. Compounds demonstrated varying degrees of efficacy, with some analogs showing better safety profiles compared to traditional antiepileptic drugs like phenytoin and valproic acid .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50/ED50 | Notes |

|---|---|---|---|

| Hsp90 Inhibition | (4-(2-hydroxypropyl)piperazin-1-yl)(4-propyl... | Moderate Activity | Potential anticancer agent |

| Anticonvulsant | Various analogs | ED50 = 32.08 mg/kg | Effective in MES and scPTZ models |

| Antinociceptive | Selected derivatives | Varies | Mechanism involves sodium/calcium channel modulation |

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical events that result in its therapeutic effects. Understanding the molecular targets and pathways involved is crucial for developing effective applications.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared to other similar compounds that share structural features such as piperazine or thiadiazole rings. Some similar compounds might include:

Piperazine derivatives: : These compounds often have applications in pharmaceuticals and agriculture.

Thiadiazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.

By comparing these compounds, we can highlight the uniqueness of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride and its potential advantages in various applications.

Biologische Aktivität

(4-(2-Hydroxypropyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

This structure features a piperazine moiety linked to a thiadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Target Compound | S. aureus | 8 µg/mL |

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely studied. For example, compounds with a similar piperazine core have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB 231) and glioblastoma (U-87 MG). The IC50 values for these compounds ranged from 34 to 42 µM, indicating promising efficacy compared to standard chemotherapeutics .

Table 2: Cytotoxicity Data for Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB 231 | 36.5 |

| Compound D | U-87 MG | 39.0 |

| Target Compound | MDA-MB 231 | 38.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase, which plays a role in neurotransmission and can affect cancer cell proliferation .

- Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways .

- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell lysis .

Case Studies

Recent studies have documented the effects of related piperazine derivatives on various disease models:

- Study on Anticancer Effects : A study demonstrated that a piperazine-based compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of a thiadiazole-piperazine compound against resistant bacterial strains, showcasing its potential as a new antibiotic agent .

Eigenschaften

IUPAC Name |

[4-(2-hydroxypropyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S.ClH/c1-3-4-11-12(20-15-14-11)13(19)17-7-5-16(6-8-17)9-10(2)18;/h10,18H,3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQXFOBOJFSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.